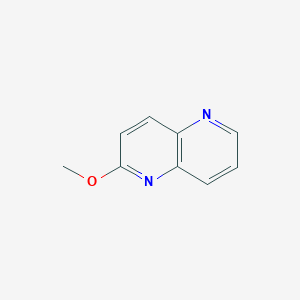

2-Methoxy-1,5-naphthyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-9-5-4-7-8(11-9)3-2-6-10-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBYNVQWRLVUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of the 1,5 Naphthyridine Ring System

Electrophilic Reaction Pathways

The lone pairs of the nitrogen atoms in the 1,5-naphthyridine (B1222797) ring system readily interact with electrophiles. nih.gov This inherent reactivity makes the nitrogen atoms the primary sites for electrophilic attack.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms in the 1,5-naphthyridine scaffold exhibit nucleophilic character, readily reacting with a variety of electrophiles such as alkyl halides and acylating agents. nih.gov This reactivity allows for the functionalization of the nitrogen centers, leading to the formation of quaternary naphthyridinium salts or N-acylated derivatives.

N-alkylation of 1,5-naphthyridines typically proceeds via the formation of a quaternary salt intermediate, which can then undergo base-induced elimination of a hydrogen halide to yield the N-alkylated product. nih.gov For instance, the reaction of a 1,5-naphthyridine with 2-bromoethanol (B42945) in the presence of a base like cesium carbonate results in the corresponding N-alkylated derivative. nih.gov Similarly, dihydro- or tetrahydrofused nih.govnih.govnaphthyridines can be N-alkylated using alkyl halides, such as iodoethane (B44018) in DMSO, or through reductive alkylation with aldehydes and a hydride source like sodium cyanoborohydride. mdpi.com

While specific examples of N-acylation of 2-methoxy-1,5-naphthyridine are not extensively documented in the reviewed literature, the general reactivity of the 1,5-naphthyridine nitrogen as a nucleophile suggests its susceptibility to acylation by reagents like isocyanates and tosyl halides. nih.gov

Table 1: Examples of N-Alkylation Reactions on the 1,5-Naphthyridine Core

| Starting Material | Reagent(s) | Product | Reference |

| 1,5-Naphthyridine derivative | 2-Bromoethanol, Cs2CO3 | N-(2-hydroxyethyl)-1,5-naphthyridine derivative | nih.gov |

| Fused tetrahydro nih.govnih.govnaphthyridine | Iodoethane, DMSO | N-ethyl-fused tetrahydro nih.govnih.govnaphthyridine | mdpi.com |

| Fused tetrahydro nih.govnih.govnaphthyridine | Formaldehyde, Sodium cyanoborohydride | N-methyl-fused tetrahydro nih.govnih.govnaphthyridine | mdpi.com |

Electrophilic Aromatic Substitution (SEAr) on the Naphthyridine Core

Electrophilic aromatic substitution on the 1,5-naphthyridine core is generally disfavored due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the aromatic system towards electrophilic attack. Reactions such as nitration of fused benzonaphthyridines with a mixture of nitric acid and sulfuric acid have been shown to occur exclusively on the fused benzene (B151609) ring, indicating the lower reactivity of the naphthyridine nucleus. mdpi.com In these cases, the nitro group is directed to the para position relative to an existing activating group on the benzene ring. mdpi.com

The presence of a methoxy (B1213986) group, which is typically an activating group in electrophilic aromatic substitution, may not be sufficient to overcome the deactivating effect of the ring nitrogens in the 1,5-naphthyridine system. The reactivity pattern of 1,5-naphthyridines in electrophilic substitution is comparable to that of quinolines. nih.gov

Halogenation and Nitro-Substitution Reactions

Direct halogenation of the 1,5-naphthyridine ring can be challenging. However, bromination of the parent 1,5-naphthyridine has been achieved using bromine in acetic acid. nih.gov For fused 1,5-naphthyridines, such as 6-methylbenzo[b] nih.govnih.govnaphthyridine, bromination occurs at the peripheral pyridine (B92270) ring in the β-position to the nitrogen atom, rather than on the benzene ring. mdpi.com This regioselectivity is not explained by a typical electrophilic substitution mechanism but rather suggests a nucleophilic addition-elimination pathway. mdpi.com

Nitro-substitution, as a form of electrophilic aromatic substitution, is difficult to achieve directly on the 1,5-naphthyridine core. In fused systems, such as 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govnih.govnaphthyridin-10-one, the nitro group is introduced onto the benzo portion of the molecule during the synthetic sequence, not by direct nitration of the naphthyridine ring. nih.gov The synthesis of this compound involves a modified Skraup synthesis where one of the precursors already contains the nitro group. nih.gov

Nucleophilic Reaction Pathways

The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as halogens, triflates, or tosylates.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Naphthyridines

Halogenated 1,5-naphthyridines are valuable intermediates for the introduction of various nucleophiles via nucleophilic aromatic substitution (SNAr). The halide acts as a good leaving group, facilitating the substitution. For example, chloro-1,5-naphthyridines can be converted to their methoxy-substituted counterparts by reaction with sodium methoxide. nih.gov

A specific example involving a methoxy-substituted naphthyridine is the Suzuki cross-coupling of 8-bromo-7-fluoro-2-methoxy nih.govnih.govnaphthyridine with a boronic acid derivative, which proceeds at the bromine-substituted position. nih.gov Furthermore, amination of chloro-1,5-naphthyridines can be achieved using ammonium (B1175870) hydroxide (B78521) at elevated temperatures in a sealed tube. nih.gov In a derivative of 2-chloro-1,5-naphthyridine (B1368886), where the other ring is substituted with a methoxy group, amination has been accomplished through azidation with sodium azide (B81097) followed by reduction. nih.gov

The synthesis of alkoxy amino-1,5-naphthyridines has been achieved through a sequential alkoxylation-amination of dichloronaphthyridine derivatives. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated 1,5-Naphthyridines

| Substrate | Nucleophile/Reagent(s) | Product | Reference |

| Chloro-1,5-naphthyridine | Sodium methoxide | Methoxy-1,5-naphthyridine | nih.gov |

| 2-Chloro-1,5-naphthyridine derivative | Ammonium hydroxide | 2-Amino-1,5-naphthyridine derivative | nih.gov |

| 2-Chloro-1,5-naphthyridine derivative | 1. NaN3, 2. SnCl2 | 2-Amino-1,5-naphthyridine derivative | nih.gov |

| Dichloro-1,5-naphthyridine | Alkoxide, then Amine | Alkoxy amino-1,5-naphthyridine | nih.gov |

Nucleophilic Displacement of Triflate and Tosyl Groups

Triflate (OTf) and tosyl (OTs) groups are excellent leaving groups and can be readily displaced by nucleophiles on the 1,5-naphthyridine ring. These groups are often introduced by the reaction of the corresponding hydroxy-1,5-naphthyridine with triflic anhydride (B1165640) or tosyl chloride.

The displacement of triflate and tosyl groups has been demonstrated with amine nucleophiles to yield functionalized 1,5-naphthyridine compounds. nih.gov For example, a triflate-substituted 1,5-naphthyridine can react with an amine to produce the corresponding amino-1,5-naphthyridine. nih.gov Similarly, a tosyl-substituted 1,5-naphthyridine can undergo nucleophilic amination. nih.gov

The cyano group can also be introduced by the nucleophilic displacement of a triflate group on the 1,5-naphthyridine ring. nih.gov

Table 3: Examples of Nucleophilic Displacement of Triflate and Tosyl Groups on 1,5-Naphthyridines

| Substrate | Nucleophile | Product | Reference |

| Triflate-substituted 1,5-naphthyridine | Amine | Amino-1,5-naphthyridine | nih.gov |

| Tosyl-substituted 1,5-naphthyridine | Amine | Amino-1,5-naphthyridine | nih.gov |

| Triflate-substituted 1,5-naphthyridine | Cyanide | Cyano-1,5-naphthyridine | nih.gov |

Amination and Alkoxylation Strategies

The introduction of amino and alkoxy groups onto the 1,5-naphthyridine scaffold is a key strategy for developing new derivatives. These transformations often proceed via nucleophilic aromatic substitution (SNAr) on halogenated or otherwise activated precursors.

Direct amination of the 1,5-naphthyridine ring can be challenging but is achievable under specific conditions. For instance, the Chichibabin reaction, using potassium amide in liquid ammonia, can introduce an amino group at the C-2 or C-4 positions. A more common and versatile approach involves the substitution of a good leaving group, such as a halogen. Dichloro-1,5-naphthyridine derivatives can undergo sequential substitution, allowing for the introduction of an alkoxy group first, followed by an amino group through a subsequent SNAr reaction.

Modern cross-coupling methods have also been effectively employed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, enables the synthesis of 2-amino-1,5-naphthyridine derivatives from the corresponding 2-halo-1,5-naphthyridines. This method is valued for its broad substrate scope and functional group tolerance.

Alkoxylation is typically achieved by reacting a halo-1,5-naphthyridine with a corresponding sodium alkoxide. For example, 2,3-dibromo-1,5-naphthyridine can be selectively converted to 3-bromo-2-ethoxy-1,5-naphthyridine by treatment with sodium ethoxide.

Table 1: Selected Amination and Alkoxylation Reactions on the 1,5-Naphthyridine Ring

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 2-Halo-1,5-naphthyridine | Amine, Pd catalyst, Ligand | 2-Amino-1,5-naphthyridine derivative | Buchwald-Hartwig Amination |

**3.3. Oxidative and Reductive Transformations

Oxidation reactions of the 1,5-naphthyridine system can target either the heterocyclic nitrogen atoms or a partially reduced ring. Treatment of 1,5-naphthyridine with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the corresponding N-oxides. These N-oxides are valuable intermediates as they activate the ring for subsequent nucleophilic substitution reactions at the C-2 and C-4 positions.

In cases where the 1,5-naphthyridine ring is partially saturated, such as in tetrahydro-1,5-naphthyridines, aromatization can be achieved through oxidation. ntu.edu.tw This dehydrogenation can be accomplished using various oxidizing agents, including selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or through catalytic methods. ntu.edu.tw For example, heating a 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) with selenium at high temperatures yields the fully aromatic 1,5-naphthyridine. ntu.edu.tw More recent methodologies involve visible-light photoredox catalysis in conjunction with cobalt catalysis to achieve this transformation under ambient conditions. ntu.edu.tw

Table 2: Examples of Oxidation Reactions

| Substrate | Reagent(s) | Product | Transformation |

|---|---|---|---|

| 1,5-Naphthyridine | m-CPBA | 1,5-Naphthyridine-N-oxide | N-Oxidation ntu.edu.tw |

| 1,2,3,4-Tetrahydro-1,5-naphthyridine | Selenium, 320 °C | 1,5-Naphthyridine | Aromatization/Dehydrogenation ntu.edu.tw |

| Tetrahydro-1,5-naphthyridine | Ru(bpy)₃Cl₂, Cobalt catalyst, Visible light | 1,5-Naphthyridine | Catalytic Dehydrogenation ntu.edu.tw |

Oxidative and Reductive Transformations

Catalytic Hydrogenation and Other Reduction Methodologies

The 1,5-naphthyridine ring system can be fully or partially reduced under various conditions. Catalytic hydrogenation is a common method for achieving this transformation. The extent of reduction is dependent on the catalyst and reaction conditions employed.

Partial reduction to yield 1,2,3,4-tetrahydro-1,5-naphthyridine can be accomplished using palladium on charcoal (Pd/C) in ethanol (B145695) as a solvent. researchgate.net Asymmetric hydrogenation of substituted 1,5-naphthyridines has been achieved using chiral cationic ruthenium diamine complexes, providing access to optically active tetrahydro-1,5-naphthyridine derivatives with high enantioselectivity. rsc.org

More extensive reduction to the decahydro-1,5-naphthyridine (B2828593) stage can be achieved using more powerful reducing systems. researchgate.net For example, reduction with sodium in ethanol or using a platinum oxide (PtO₂) catalyst in an acidic medium can lead to the formation of a mixture of cis- and trans-decahydro-1,5-naphthyridines. researchgate.net

Table 3: Reduction Methodologies for 1,5-Naphthyridine

| Substrate | Catalyst/Reagent(s) | Product | Degree of Reduction |

|---|---|---|---|

| 1,5-Naphthyridine | Pd/C, Ethanol | 1,2,3,4-Tetrahydro-1,5-naphthyridine | Partial researchgate.net |

| 2,6-Disubstituted-1,5-naphthyridine | Chiral Ru-diamine complex, H₂ | Chiral 1,2,3,4-Tetrahydro-1,5-naphthyridine | Asymmetric Partial rsc.org |

| 1,5-Naphthyridine | PtO₂, Acidic solution | Decahydro-1,5-naphthyridine (cis/trans mixture) | Full researchgate.net |

| 1,5-Naphthyridine | Sodium, Ethanol | Decahydro-1,5-naphthyridine | Full researchgate.net |

Functional Group Interconversions and Side-Chain Modifications

Carbonyl and hydroxyl groups on the 1,5-naphthyridine ring are versatile handles for further derivatization. Hydroxy-1,5-naphthyridines, which often exist in equilibrium with their keto-tautomers (1,5-naphthyridinones), can be converted into more reactive intermediates. A common transformation is the conversion of the hydroxyl/carbonyl group into a halogen, typically chlorine, using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). ntu.edu.tw The resulting halo-1,5-naphthyridines are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. ntu.edu.tw

Carbonyl groups can also be involved in addition reactions. For example, lithiated 1,5-naphthyridine derivatives can react with aldehydes to generate benzylic alcohols, providing a route for side-chain extension. ntu.edu.tw

The introduction of alkoxy groups, such as the methoxy group in this compound, is typically achieved through the nucleophilic substitution of a corresponding halo-naphthyridine with a sodium alkoxide. ntu.edu.tw

Manipulation of existing alkoxy groups is also a key synthetic strategy. O-dealkylation, particularly the cleavage of a methoxy group to yield a hydroxyl group (a naphthyridinone), is a frequent transformation. This can be accomplished under various conditions. For instance, refluxing an 8-aryl-2-methoxynaphthyridine with aqueous hydrochloric acid in dioxane effectively cleaves the methyl ether to yield the corresponding naphthyridone. General methods for aryl methyl ether cleavage, such as treatment with strong Lewis acids like boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr), are also applicable to the 1,5-naphthyridine system, provided other functional groups are compatible.

Derivatization of Methyl and Other Alkyl Side Chains

The reactivity of the 1,5-naphthyridine ring system is comparable to that of quinoline, allowing for a variety of chemical modifications. nih.gov Alkyl groups, particularly methyl substituents located at the 2- or 4-positions of the 1,5-naphthyridine core, possess activated protons. This heightened acidity is due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring, which stabilizes the corresponding carbanion intermediate. This activation enables the alkyl side chains to participate in a range of derivatization reactions, including halogenation, oxidation, and condensation. nih.gov

Halogenation and Subsequent Substitution

A key strategy for functionalizing methyl groups on the 1,5-naphthyridine scaffold involves an initial halogenation step, typically using a free-radical initiator. For instance, methyl-1,5-naphthyridine can be treated with N-bromosuccinimide (NBS) to yield the corresponding bromomethyl derivative. This brominated intermediate serves as a versatile precursor for introducing various nucleophiles. In one documented synthesis, the bromomethyl-1,5-naphthyridine was reacted with 1,3-bis(tert-butoxycarbonyl)guanidine (B8769391) in dimethylformamide (DMF) to produce an aminomethyl-substituted 1,5-naphthyridine derivative. nih.gov This two-step process provides a reliable route to amino-functionalized side chains.

Condensation Reactions via Deprotonation

The acidic nature of the protons on the methyl group allows for deprotonation with a strong base to form a nucleophilic carbanion. This intermediate can then react with various electrophiles in condensation reactions. For example, 2-methyl-1,5-naphthyridines have been shown to react with potassium bis(trimethylsilyl)amide at low temperatures to generate the corresponding anion. nih.gov Subsequent treatment of this nucleophile with aryl or pyridyl esters results in the formation of ketones, effectively acylating the methyl side chain. nih.gov This method demonstrates the utility of the methyl group as a handle for creating new carbon-carbon bonds and introducing more complex functional groups.

Oxidation to Carbonyls

While specific examples for the 1,5-naphthyridine ring are not extensively documented in recent literature, the oxidation of activated methyl groups on nitrogen-containing heterocycles is a well-established transformation. Reagents such as selenium dioxide (SeO₂) are reliably used for the selective oxidation of methyl groups alpha to the ring nitrogen(s) to form the corresponding aldehydes (formyl groups). iu.edunih.gov This reaction, often referred to as the Riley oxidation, proceeds because the methyl group is activated, similar to an allylic or benzylic position. wikipedia.org It is therefore a predictable and expected pathway for the derivatization of methyl-1,5-naphthyridines, yielding 1,5-naphthyridine-carbaldehydes, which are valuable intermediates for further synthesis.

Interactive Data Table: Derivatization of Alkyl Side Chains on 1,5-Naphthyridine

| Reaction Type | Starting Material | Reagents/Conditions | Product Type |

| Halogenation | Methyl-1,5-naphthyridine | 1. N-Bromosuccinimide (NBS) | Bromomethyl-1,5-naphthyridine |

| Nucleophilic Substitution | Bromomethyl-1,5-naphthyridine | 1,3-Bis(tert-butoxycarbonyl)guanidine, DMF | Aminomethyl-1,5-naphthyridine |

| Acylation (via Condensation) | 2-Methyl-1,5-naphthyridine | 1. Potassium bis(trimethylsilyl)amide2. Aryl/Pyridyl ester | 2-(Acyl)methyl-1,5-naphthyridine (Ketone) |

| Oxidation (Predicted) | Methyl-1,5-naphthyridine | Selenium Dioxide (SeO₂) | 1,5-Naphthyridine-carbaldehyde |

Structural Analysis and Spectroscopic Characterization Methods for 1,5 Naphthyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the examination of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, including connectivity and spatial relationships of atoms. For 2-Methoxy-1,5-naphthyridine, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is the most commonly used NMR technique, providing information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum displays characteristic signals for the aromatic protons and the methoxy (B1213986) group protons.

A study on the synthesis of naphthyridine compounds reported the ¹H NMR data for 4-chloro-2-methoxy- nih.govresearchgate.netnaphthyridine in D₂O, which provides a reference for the chemical shifts of the naphthyridine core protons. nih.gov The spectrum of a related compound, 4-chloro-2-methoxy-1,5-naphthyridine, showed a singlet for the proton on the A ring at a high-field chemical shift of 2.8τ (equivalent to 7.2 ppm). dtic.mil The methoxy group typically appears as a sharp singlet, as observed at 4.11 ppm in a related derivative. nih.gov The aromatic protons on the naphthyridine ring system exhibit characteristic splitting patterns (doublets and triplets) due to spin-spin coupling, with coupling constants (J-values) that help in assigning their relative positions. nih.gov

Table 1: Representative ¹H NMR Data for Substituted 2-Methoxy-1,5-naphthyridines

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 9.05 | d | 7.2 |

| H-8 | 8.48 | d | 7.2 |

| H-7 | 7.63 | t | 7.2 |

| H-3 | 6.67 | s | - |

| -OCH₃ | 4.11 | s | - |

Note: Data is based on a related compound, 4-chloro-2-methoxy- nih.govresearchgate.netnaphthyridine, and serves as an illustrative example. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. While the natural abundance of the ¹³C isotope is low (1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon atom attached to the methoxy group (C-2) is expected to be significantly deshielded and appear at a downfield chemical shift, typically in the range of 160-170 ppm. nih.gov The other aromatic carbons of the naphthyridine ring will resonate in the region of approximately 110-150 ppm. chemicalbook.com The methoxy carbon itself will appear as a sharp signal in the upfield region, typically around 55-60 ppm. nih.gov

Table 2: Illustrative ¹³C NMR Data for a this compound Derivative

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 168.4 |

| Aromatic Carbons | 153.3 - 116.8 |

| -OCH₃ | 55.0 (Estimated) |

Note: Data is based on a related compound, 4-chloro-2-methoxy- nih.govresearchgate.netnaphthyridine, and serves as an illustrative example. nih.govresearchgate.net

Two-Dimensional NMR Techniques for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of the protons on the naphthyridine rings. For instance, it would show correlations between H-3 and H-4, and between H-6, H-7, and H-8. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule. For example, the proton signal at H-3 would show a cross-peak to the carbon signal of C-3. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For this compound, an HMBC experiment would show a correlation from the methoxy protons to the C-2 carbon, confirming the position of the methoxy group. nih.gov It would also show correlations between protons on one ring and carbons on the other, confirming the fused ring structure. scite.ai

Mass Spectrometry and Chromatographic Techniques

Mass spectrometry (MS) and chromatographic techniques are essential for determining the molecular weight and purity of a synthesized compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. This high precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound (C₉H₈N₂O), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. uni-muenchen.de This is a critical step in confirming the identity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is routinely used to assess the purity of a sample and to confirm the identity of the main component. up.ac.za In the analysis of this compound, an LC-MS system would first separate the compound from any impurities or starting materials. anu.edu.au The mass spectrometer would then detect the molecular ion of this compound, providing its molecular weight and confirming its presence in the sample. nih.gov The purity of the sample can be determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram. lookchem.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of this compound and its analogues. The technique is versatile, allowing for both the assessment of sample purity (analytical HPLC) and the isolation of the pure compound from reaction mixtures or impurities (preparative HPLC).

Analytical HPLC: Analytical HPLC is primarily used to determine the purity of a synthesized compound. For 1,5-naphthyridine (B1222797) derivatives, reverse-phase HPLC is the most common method. In this mode, a non-polar stationary phase is used with a polar mobile phase. The purity of compounds like 7,10-Dichloro-2-methoxybenzo[b] google.comnaphthyridine has been reported as >95% based on HPLC analysis. lgcstandards.com The separation is based on the differential partitioning of the analyte between the two phases.

General conditions for the analytical HPLC of naphthyridine derivatives often involve C18 columns and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, frequently with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. google.comgoogle.com

Interactive Table: Typical Analytical HPLC Conditions for Naphthyridine Derivatives Below are examples of conditions used for analyzing compounds structurally related to this compound.

| Parameter | Condition 1 | Condition 2 |

| HPLC System | Agilent 1220 series or similar | Waters Acquity UPLC or similar |

| Column | Gemini-NX™ C18 (150 x 4.6mm, 5 µm) google.com | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) google.com |

| Mobile Phase A | Water with 0.05% TFA google.com | Water with 0.05% TFA google.com |

| Mobile Phase B | Acetonitrile with 0.05% TFA google.com | Acetonitrile with 0.05% TFA google.com |

| Gradient | Linear gradient (e.g., 2-98% B) google.com | Isocratic or Gradient |

| Flow Rate | ~0.8 mL/min google.com | ~1.0 mL/min |

| Detection | UV at 220 nm or 254 nm google.com | UV, Diode Array Detector (DAD) |

| Temperature | 40 °C google.com | Ambient or controlled (e.g., 40 °C) |

Preparative HPLC: When high-purity samples of this compound are required, for instance for biological testing or structural studies, preparative HPLC is employed. This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of the target compound. sielc.com The crude product from a chemical reaction can be purified to obtain the desired compound, such as 8-Bromo-2-methoxy-1,5-naphthyridine, by separating it from byproducts and unreacted starting materials. acs.org This scalability is crucial for obtaining the necessary quantities of pure material for subsequent research. sielc.com

Crystallographic Studies

Crystallographic techniques, particularly X-ray diffraction, provide unparalleled insight into the three-dimensional atomic arrangement of crystalline solids. For novel compounds like this compound, these studies are the gold standard for unambiguous structure determination.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the molecular structure of a compound in the solid state. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the determination of the crystal lattice parameters and the exact position of each atom within the molecule.

This method yields critical data, including:

Bond Lengths and Angles: Precise measurements that confirm the connectivity and geometry of the naphthyridine core and its substituents.

Tautomeric and Isomeric Forms: It can definitively resolve questions of tautomerism, as seen in related heterocyclic systems like 1,5-Naphthyridin-2(1H)-one.

Conformation: The spatial orientation of the methoxy group relative to the naphthyridine ring system can be established.

Supramolecular Interactions: The analysis reveals intermolecular forces such as hydrogen bonding and π–π stacking interactions, which govern how molecules are arranged in the crystal lattice. researchgate.netiucr.org

For the broader class of naphthyridines, single-crystal X-ray diffraction has been essential for confirming structures and understanding their supramolecular chemistry. researchgate.net While the technique is fundamentally important for the definitive characterization of this compound, specific, publicly available crystallographic data such as unit-cell dimensions and atomic coordinates for this particular parent compound were not identified in the surveyed literature. However, the application of this method to closely related derivatives confirms its central role in the structural analysis of this class of compounds. acs.org

Theoretical and Computational Investigations of 1,5 Naphthyridine Systems

Quantum Chemical Calculations

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. These frontier molecular orbitals are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For heterocyclic systems like 1,5-naphthyridines, the distribution of electron density in the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. In a typical 1,5-naphthyridine (B1222797) derivative, the HOMO densities are often located on the fused pyridine (B92270) rings, while the LUMO densities are also distributed across the heterocyclic framework, indicating the regions susceptible to electronic interactions. The introduction of a methoxy (B1213986) group at the C-2 position is expected to raise the HOMO energy level, making the molecule a better electron donor and potentially more reactive towards electrophiles.

| Parameter | Description | Significance in 1,5-Naphthyridine Systems |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |

Molecular Orbital (MO) theory provides the theoretical foundation for understanding the electronic structure and reactivity predicted by computational methods. The shapes and energies of the frontier orbitals (HOMO and LUMO) determine how the molecule interacts with other reagents. For instance, in cycloaddition reactions involving 1,5-naphthyridine derivatives, the symmetry and overlap of the frontier orbitals of the reactants are crucial for determining the feasibility and stereochemical outcome of the reaction. The analysis of MOs helps rationalize why certain reaction pathways are favored over others.

Density Functional Theory (DFT) has become one of the most popular computational methods for studying organic molecules due to its balance of accuracy and computational cost. DFT studies on 1,5-naphthyridine systems allow for the calculation of various properties that predict reactivity and selectivity.

Reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP), Fukui functions, and local softness, can pinpoint the most reactive sites within the 2-Methoxy-1,5-naphthyridine molecule. The MEP map, for example, visually displays the electron-rich and electron-poor regions of a molecule, guiding the understanding of where electrophilic and nucleophilic attacks are most likely to occur. For 1,5-naphthyridine, the nitrogen atoms are typically the most electron-rich sites, representing centers of basicity and nucleophilicity. DFT calculations are also instrumental in determining the regioselectivity of reactions, such as halogenation or metalation, by comparing the activation energies for substitution at different positions on the naphthyridine ring.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, providing detailed information about the energetic and structural changes that occur as reactants are converted into products.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods (e.g., QST2 in Gaussian software), can be used to locate a TS structure between known reactants and products. joaquinbarroso.com

For the synthesis of the 1,5-naphthyridine core, computational studies have been applied to investigate cycloaddition reactions. For example, the aza-Diels-Alder (Povarov) reaction to form tetrahydro-1,5-naphthyridines has been shown through theoretical studies to proceed via endo transition states, which explains the observed stereoselectivity. nih.gov The geometry of the calculated transition state provides crucial information about which bonds are being formed and broken and helps to rationalize the steric and electronic factors that control the reaction rate. Verifying a true transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com

Once a transition state is located, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. This confirms that the identified TS correctly links the intended species.

| Computational Task | Purpose | Information Gained |

|---|---|---|

| Transition State Optimization (e.g., opt=ts, QST2) | To locate the highest energy point on the reaction path. | Geometry of the transition state, bond formation/breaking. joaquinbarroso.com |

| Frequency Calculation | To characterize stationary points on the potential energy surface. | Confirms a minimum (zero imaginary frequencies) or a transition state (one imaginary frequency). joaquinbarroso.com |

| Intrinsic Reaction Coordinate (IRC) Calculation | To map the reaction pathway connecting reactants, TS, and products. | Confirmation that the TS connects the correct reactants and products. |

| Potential Energy Surface (PES) Scan | To explore the energy landscape as a function of specific geometric parameters. | Generation of a reaction energy profile showing activation and reaction energies. |

Computational Predictions of Molecular Descriptors

In the realm of modern drug discovery and development, in silico methods are indispensable for predicting the pharmacokinetic and pharmacodynamic properties of novel chemical entities. Computational predictions of molecular descriptors serve as a crucial primary step in assessing the drug-likeness of a compound. These descriptors, derived from the two-dimensional structure of a molecule, can provide significant insights into its behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) profile. For the 1,5-naphthyridine scaffold and its derivatives, such as this compound, computational analysis offers a rapid and cost-effective means of evaluating their potential as therapeutic agents. Key molecular descriptors that are frequently calculated include the Topological Polar Surface Area (TPSA) and the number of rotatable bonds, both of which have been shown to correlate with oral bioavailability and membrane permeability.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a well-established parameter used to predict the passive transport of molecules across biological membranes, such as the intestinal lining and the blood-brain barrier. A lower TPSA value is generally associated with better membrane permeability.

For the 1,5-naphthyridine series, computational studies have been performed on various derivatives to ascertain their TPSA values. In the case of this compound and its closely related analogs, the calculated TPSA is primarily influenced by the nitrogen atoms in the naphthyridine core and the oxygen atom of the methoxy group. Computational analyses of derivatives such as 8-Bromo-2-methoxy-1,5-naphthyridine and 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine have consistently yielded a TPSA value of 35.01 Ų. ambeed.com Given that the substitutions on these derivatives are not on the polar atoms themselves, it can be inferred that the TPSA for the parent compound, this compound, is also in this range. This value suggests a favorable potential for membrane permeability.

| Compound Name | Calculated TPSA (Ų) |

|---|---|

| This compound | 35.01 (inferred) |

| 8-Bromo-2-methoxy-1,5-naphthyridine | 35.01 |

| 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine | 35.01 |

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is another critical molecular descriptor that influences its conformational flexibility and, consequently, its oral bioavailability. A higher number of rotatable bonds is often associated with poorer bioavailability, as it increases the entropic penalty of binding to a target protein and can hinder passage through membranes. Generally, molecules with ten or fewer rotatable bonds are considered to have a higher probability of good oral bioavailability.

Computational analysis of this compound and its derivatives indicates a low number of rotatable bonds. The primary rotatable bond in this compound is the single bond connecting the methoxy group to the naphthyridine ring. Computational tools have calculated the number of rotatable bonds for derivatives like 8-Bromo-2-methoxy-1,5-naphthyridine and 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine to be one. ambeed.com This low count suggests that the this compound scaffold possesses a degree of rigidity that is favorable for drug-like properties, minimizing the potential for a significant loss of entropy upon binding to a biological target.

| Compound Name | Number of Rotatable Bonds |

|---|---|

| This compound | 1 (inferred) |

| 8-Bromo-2-methoxy-1,5-naphthyridine | 1 |

| 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine | 1 |

Applications of 1,5 Naphthyridine Derivatives in Chemical Research

As Ligands in Coordination Chemistry and Catalysis

The presence of two nitrogen atoms in the 1,5-naphthyridine (B1222797) ring system allows for its function as a ligand, capable of coordinating to one or two metal centers. This coordination behavior is fundamental to its applications in the synthesis of novel metal complexes and in the field of catalysis.

Synthesis of Metal Complexes with Naphthyridine Ligands (e.g., Ruthenium, Rhodium)

The synthesis of metal complexes incorporating 1,5-naphthyridine derivatives has been an active area of research. While specific studies focusing exclusively on 2-methoxy-1,5-naphthyridine are limited, the broader class of 1,5-naphthyridine ligands has been successfully used to create complexes with various transition metals, including ruthenium and rhodium.

Ruthenium(II) complexes, for instance, have been synthesized using various bidentate and tridentate ligands derived from the 1,5-naphthyridine core. These syntheses often involve methodologies such as Stille coupling or Friedländer condensation to first elaborate the 1,5-naphthyridine molecule into a more complex ligand, which is then reacted with a ruthenium precursor like [Ru(bpy-d8)2Cl2] or [Ru(tpy)Cl3] to form the desired mono- or dinuclear Ru(II) complexes. The use of deuterated bipyridine (bpy-d8) as an auxiliary ligand simplifies the NMR spectra of the resulting complexes, aiding in their characterization.

In the realm of rhodium catalysis, various Rh(I) complexes have been developed using a range of ligands. While direct synthesis with this compound is not extensively documented, research on analogous systems provides insight. For example, Rh(I) complexes with fused π-conjugated imidazo[1,2-a] uchile.clacs.orgnaphthyridine-based N-heterocyclic carbene ligands have been synthesized and are noted for their catalytic activity. nih.gov The synthesis of rhodium complexes often involves the reaction of a rhodium precursor with the desired ligand, leading to coordination compounds with potential applications in catalysis. nih.gov

Investigation of Ligand-Metal Interactions and Coordination Modes

The way in which 1,5-naphthyridine ligands bind to metal centers is a key area of investigation. Due to the geometry of the two nitrogen atoms, 1,5-naphthyridine can act as a bridging or linker ligand between multiple metal centers, which can lead to the formation of larger metallacycles. nih.gov

Studies on palladium(II) complexes with the parent 1,5-naphthyridine have shown that both 2:1 and 1:1 metal-to-ligand complexes can be formed. In the 2:1 complex, a palladium-containing moiety is symmetrically bonded to each of the nitrogen atoms. In the 1:1 complex, only one of the nitrogen atoms is coordinated to the metal, which removes the symmetry of the ligand. nih.gov The uncomplexed nitrogen in the 1:1 complex can become protonated at lower pH values, leading to the formation of a variety of complexes. nih.gov

The electronic properties of the 1,5-naphthyridine ligand can influence the properties of the resulting metal complex. For instance, in dinuclear ruthenium(II) complexes, the degree of electronic communication between the metal centers can be evaluated through electrochemical measurements. This communication appears to be somewhat less efficient through a 1,5-naphthyridine linker compared to a pyrazine linker.

Exploration in Homogeneous and Heterogeneous Catalysis

1,5-Naphthyridine derivatives have found utility in the field of homogeneous catalysis. An acceptorless dehydrogenation of a 1,5-naphthyridine derivative has been achieved by combining visible-light photoredox catalysis with cobalt catalysis, using a ruthenium complex as a photosensitizer. nih.gov Furthermore, iridium complexes with a functional bipyridonate ligand have been used for the perdehydrogenation of bicyclic N-heterocycles, including the synthesis of 2,6-dimethyl-1,5-naphthyridine. nih.gov The transfer hydrogenation of N-heteroarenes, including 1,5-naphthyridines, has been accomplished using a homogeneous cobalt-based catalyst. nih.gov

While the direct application of this compound in heterogeneous catalysis is not well-documented, the broader field is exploring the use of metal-organic frameworks (MOFs) for such purposes. nih.gov The functionalization of the organic linkers in MOFs is a key strategy for creating specific catalytic sites. nih.gov The amenability of the 1,5-naphthyridine core to functionalization suggests its potential as a component in the design of novel heterogeneous catalysts.

Role as Key Building Blocks in Advanced Organic Synthesis

Beyond its role in coordination chemistry, the this compound scaffold is a valuable building block for the construction of more complex and functionally diverse organic molecules.

Incorporation into Complex Molecular Architectures

The this compound unit has been successfully incorporated into larger, more complex molecular structures through various synthetic strategies. A notable example is the use of 8-bromo-7-fluoro-2-methoxy uchile.clnih.govnaphthyridine in a Suzuki cross-coupling reaction. mdpi.com This reaction serves as a key step in the synthesis of a fused pyrrolo[3,2,1-ij] uchile.clnih.govnaphthyridine derivative. mdpi.com

The general reactivity of the 1,5-naphthyridine ring system allows for a range of synthetic transformations. These include electrophilic and nucleophilic substitution reactions, cross-coupling reactions, and modifications to side chains, all of which enable the integration of this scaffold into larger molecular frameworks. nih.gov For instance, chloro-substituted 1,5-naphthyridines can be methoxylated through a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide. nih.gov

The following table provides examples of complex molecules synthesized from this compound derivatives.

| Starting Material | Reaction Type | Product | Reference |

| 8-bromo-7-fluoro-2-methoxy uchile.clnih.govnaphthyridine | Suzuki cross-coupling | 4,5-dihydro-6λ4pyrrolo[3,2,1-ij] uchile.clnih.govnaphthyridine derivative | mdpi.com |

| 8-(2-chlorophenyl)-2-methoxy uchile.clnih.govnaphthyridine | Cyclization | Canthin-6-one | mdpi.com |

| 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] uchile.clnih.govnaphthyridin-10-one | Not specified | Not specified | mdpi.com |

Development of Combinatorial Libraries and Compound Collections

The concept of using a central scaffold to generate a large number of related compounds is a cornerstone of combinatorial chemistry. While specific examples detailing the use of this compound for the creation of extensive combinatorial libraries are not prevalent in the literature, the derivatization of related heterocyclic systems is well-established. For example, heterocyclic libraries have been prepared from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles using solution-phase techniques. acs.org

The functionalization of the 1,5-naphthyridine core through various reactions provides a basis for the potential development of compound collections. For instance, Snyder and colleagues have utilized tetrahydro-1,5-naphthyridines as scaffolds to construct a 24-membered library by reacting the N1 nitrogen with a range of electrophilic reagents and in cross-coupling processes. nih.gov This demonstrates the feasibility of using the 1,5-naphthyridine framework for generating chemical diversity.

Synthesis of Fused Polycyclic Systems

The 1,5-naphthyridine scaffold serves as a valuable building block in the synthesis of complex fused polycyclic systems. These intricate molecular architectures are constructed by attaching various rings to the core naphthyridine structure, a process that can be categorized based on the nature of the fused ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulfur heterocycles. rsc.orgresearchgate.netmdpi.com A variety of synthetic protocols are employed to achieve these structures, with classical methods such as the Friedländer and Skraup reactions being prominently used for the synthesis of benzo[b] rsc.orgrsc.orgnaphthyridines. rsc.orgencyclopedia.pub

Modern synthetic strategies have expanded the toolkit for creating these fused systems. For instance, intramolecular hetero-Diels-Alder reactions, such as the Povarov reaction, are effective for preparing nitrogen-containing heterocyclic compounds. researchgate.net This method can be used to synthesize tetrahydro-6H-quinolino[4,3-b] rsc.orgrsc.orgnaphthyridines and tetrahydro-6H-chromeno[4,3-b] rsc.orgrsc.orgnaphthyridines, which can be subsequently dehydrogenated to form their aromatic counterparts. researchgate.netnih.gov

Other notable methods include palladium-catalyzed cross-coupling reactions. A one-stage procedure for preparing thieno rsc.orgrsc.orgnaphthyridines involves the Pd(PPh₃)₄-catalyzed cross-coupling of 2-chloropyridin-3-amine with thiopheneboronic acids that contain an ortho-formyl group, leading to spontaneous cyclization. encyclopedia.pub Domino reactions have also been developed for the synthesis of derivatives like chromeno[4,3-b] rsc.orgrsc.orgnaphthyridine. rsc.org These varied synthetic routes provide chemists with versatile tools to construct a wide array of fused 1,5-naphthyridine systems for diverse research applications. rsc.org

Exploration in Advanced Materials Research

Design and Synthesis of Naphthyridine-Based Molecular Switches

The unique electronic properties of the 1,5-naphthyridine core make it a suitable component for the design of molecular switches, particularly within donor-bridge-acceptor (DBA) architectures. In these systems, the naphthyridine unit can function as the electron-carrying bridge. The synthesis of such molecules often begins with the preparation of functionalized naphthyridine building blocks. A common strategy involves the halogenation of the 1,5-naphthyridine ring, for example, to produce 2-chloro-1,5-naphthyridine (B1368886) or 2,6-dichloro-1,5-naphthyridine (B1582902).

These halogenated intermediates can then be coupled with other synthesized components using reactions like the Stille cross-coupling. For instance, a 2-(2-thienyl)-6-tributylstannylpyridine fragment can be coupled with a halogenated naphthyridine to assemble a more complex ligand system. The design of these molecular switches requires careful consideration of several factors to ensure efficient function. Key qualities include a long-lived excited state to allow for energy or electron transfer to occur, a planar molecular geometry to facilitate good orbital overlap, and a bridge that is an effective electron carrier without acting as an electron sink.

Investigation as Components in Organic Semiconductor Materials (e.g., OFET, OPD, OPV)

1,5-Naphthyridine derivatives have emerged as promising candidates for organic semiconductor materials used in various electronic devices. A notable example is the use of molecules based on a 1,5-naphthyridine-2,6-dione (NTD) core in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org These NTD-based small molecules have demonstrated multifunctional capabilities, acting as versatile organic semiconducting building blocks. rsc.org

In OFET applications, specific NTD derivatives have shown respectable ambipolar mobilities, with values in the range of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹. rsc.org Another class of materials, the 4,8-substituted 1,5-naphthyridines, have also been synthesized and investigated as multifunctional organic semiconductors. rsc.orgnih.gov These materials are typically synthesized via a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine (B11799114) and corresponding boronic acids. rsc.orgnih.gov The resulting compounds are thermally robust, a critical property for stable device performance. rsc.orgnih.gov Grazing-incidence wide-angle X-ray scattering (GIWAXS) studies have confirmed that certain NTD derivatives adopt a face-on orientation with compact stacking, which is advantageous for OPV applications. rsc.org

Photophysical and Electronic Properties for Device Applications

The photophysical and electronic properties of 1,5-naphthyridine derivatives are central to their application in electronic devices. The 4,8-substituted 1,5-naphthyridines, for example, are promising blue-emitting materials. researchgate.netrsc.orgnih.gov In dilute dichloromethane solutions, they exhibit maximum emission wavelengths (λmaxEm) between 434–521 nm, and in the solid state, they emit between 400–501 nm. rsc.orgnih.gov

These materials possess electronic properties suitable for various roles in organic light-emitting diodes (OLEDs). Their estimated electron affinities (EA) of 2.38–2.72 eV make them suitable for use as electron-transport materials. rsc.orgnih.gov Furthermore, their ionization potentials (IP) of 4.85–5.04 eV suggest they can also serve as excellent hole-injecting and hole-transport materials. rsc.orgnih.gov Quantum chemical calculations have provided insights into their electronic structure, with lowest unoccupied molecular orbital (LUMO) energies ranging from -2.39 to -2.19 eV and highest occupied molecular orbital (HOMO) energies from -5.33 to -6.84 eV. rsc.orgnih.gov Other research has explored 1,5-naphthyridinylacridine-based compounds as potential thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. nih.gov

The table below summarizes the key electronic and photophysical properties of a series of 4,8-substituted 1,5-naphthyridine derivatives.

| Property | Value Range | Application Relevance |

| Emission Max (Solution) | 434–521 nm | Blue-emitting materials for OLEDs |

| Emission Max (Solid) | 400–501 nm | Blue-emitting materials for OLEDs |

| Electron Affinity (EA) | 2.38–2.72 eV | Electron-transport materials |

| Ionization Potential (IP) | 4.85–5.04 eV | Hole-injecting/transport materials |

| LUMO Energy | -2.39 to -2.19 eV | Determines electron-accepting ability |

| HOMO Energy | -5.33 to -6.84 eV | Determines electron-donating ability |

| Optical Band Gap | 2.77–3.79 eV | Influences absorption/emission color |

Development of Chemical Probes and Research Tools

Utility in Mechanistic Chemical Biology Studies (excluding biological activity/efficacy)

Beyond their applications in materials science, 1,5-naphthyridine derivatives serve as valuable scaffolds for the development of chemical probes to investigate biological systems. These tools are designed to interact selectively with specific biological targets, allowing for the study of their function and mechanism of action. A notable example is the development of a potent and exquisitely selective naphthyridine-based chemical probe for Casein Kinase 2 (CK2). acs.orgresearchgate.net

The utility of such a probe in mechanistic studies is significantly enhanced by the parallel design and synthesis of a negative control. acs.org In the case of the CK2 probe, a structurally related compound that lacks a key nitrogen atom required for binding to the kinase's hinge region was created. acs.org This negative control compound does not bind to CK2 in cells, thereby providing a crucial tool to distinguish specific on-target effects from non-specific or off-target phenomena in cellular experiments. acs.org The availability of such well-characterized probe/control pairs allows researchers to dissect complex signaling pathways with greater confidence, attributing observed cellular responses directly to the inhibition of the target protein. acs.orgresearchgate.net This represents a powerful approach for interrogating the specific roles of enzymes like CK2 in various biological processes. acs.org

Scaffold Design for Understanding Intermolecular Interactions

The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, serves as a valuable tool in the field of chemical research for elucidating the nature and impact of intermolecular interactions. The rigid, planar structure and the specific arrangement of its nitrogen atoms make it an excellent building block for designing molecules that can engage in predictable non-covalent interactions. The introduction of substituents, such as a methoxy (B1213986) group at the 2-position, further refines the electronic and steric properties of the scaffold, allowing for a more nuanced investigation of these forces.

The 1,5-naphthyridine core is recognized for its ability to act as a versatile ligand in supramolecular chemistry. nih.gov Its nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions, directing the assembly of complex architectures. nih.gov This characteristic allows researchers to systematically study the strength and directionality of these interactions by observing the formation and properties of the resulting supramolecular structures.

The strategic placement of a methoxy group on this scaffold, creating this compound, introduces several key features that can be exploited in the study of intermolecular forces. The methoxy group can influence the scaffold's electronic properties, potentially enhancing its ability to participate in certain interactions. researchgate.net Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, adding another potential site for interaction with other molecules. researchgate.net

Research on related N-heterocyclic compounds has shown that methoxy groups can play a significant role in modulating ligand-target binding and influencing physicochemical properties. nih.gov They can participate in both hydrogen bonding and hydrophobic interactions, which are fundamental to molecular recognition and self-assembly processes. researchgate.net While direct crystal structure analysis of this compound is not widely available, studies on derivatives such as 1,5-Bis[(2-methoxy-ethoxy)methyl]-1,5-naphthyridine-4,8(1H,5H)-dione have revealed the presence of weak C-H···O interactions, underscoring the potential for the methoxy substituent to engage in hydrogen bonding. nih.gov

The 1,5-naphthyridine scaffold has been successfully employed to create co-crystals, where it interacts with other molecules, such as carboxylic acids, through specific and predictable hydrogen bonding patterns. acs.org These studies provide insight into how the arrangement of nitrogen atoms in the core directs the formation of larger assemblies. By introducing a 2-methoxy group, researchers can investigate how this substituent perturbs or reinforces these established interaction patterns.

The table below summarizes the key intermolecular interactions involving the 1,5-naphthyridine scaffold and the potential role of the 2-methoxy substituent.

| Interaction Type | Participating Atoms/Groups on Scaffold | Role of 2-Methoxy Group | Research Findings |

| Hydrogen Bonding | Ring Nitrogen atoms | Oxygen atom can act as a hydrogen bond acceptor. | 1,5-Naphthyridine derivatives form predictable hydrogen bonds with carboxylic acids. acs.org Methoxy groups in other heterocycles are known to participate in hydrogen bonding. researchgate.net |

| Metal Coordination | Ring Nitrogen atoms | Modulates the electronic properties of the nitrogen atoms, influencing coordination strength. | 1,5-Naphthyridine acts as a bridging ligand in metal complexes. nih.gov |

| π-π Stacking | Aromatic ring system | Can influence the electronic nature of the π-system, affecting stacking geometry and energy. | The planar 1,5-naphthyridine core is suitable for π-π stacking interactions. |

| Hydrophobic Interactions | Methyl group of the methoxy substituent | The methyl group can participate in hydrophobic interactions. | Methoxy groups are known to contribute to hydrophobic interactions in ligand-target binding. researchgate.net |

| Weak C-H···O Interactions | Methoxy group | The oxygen atom can act as an acceptor for weak C-H···O hydrogen bonds. | Observed in the crystal structure of a 1,5-naphthyridine derivative. nih.gov |

By systematically modifying the 1,5-naphthyridine scaffold, as with the introduction of a 2-methoxy group, and studying the resulting intermolecular interactions, chemists can gain a deeper understanding of the fundamental forces that govern molecular recognition, crystal engineering, and the formation of supramolecular assemblies.

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry Approaches for 1,5-Naphthyridine (B1222797) Synthesis

The synthesis of heterocyclic compounds, including the 1,5-naphthyridine core, is increasingly guided by the principles of green chemistry to minimize environmental impact. rasayanjournal.co.in Research is focused on developing methodologies that are not only efficient but also sustainable. mdpi.com A significant trend is the use of multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity, allowing the construction of complex naphthyridine derivatives in a single step. rsc.org

Recent studies have highlighted systematic approaches for naphthyridine synthesis at ambient temperatures, often without the use of conventional solvents. tandfonline.comfigshare.com A notable innovation is the use of recyclable catalysts, such as SiO₂/Fe₃O₄ magnetic nanocomposites, which can be easily separated from the reaction mixture and reused, reducing waste and cost. tandfonline.comfigshare.comnih.gov These methods often employ environmentally benign media like water or ethanol (B145695). tandfonline.comrsc.org For instance, a concise and efficient one-pot synthesis of functionalized jocpr.comresearchgate.netnaphthyridine derivatives has been described using a catalyst-free approach in ethanol, featuring short reaction times and high yields. rsc.org These green strategies represent a significant step forward from traditional synthetic methods that often rely on hazardous reagents and solvents. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Naphthyridine Scaffolds

| Feature | Conventional Methods | Emerging Green Methods | Key Advantages of Green Methods |

|---|---|---|---|

| Catalysts | Often use toxic or precious metal catalysts. | Recyclable catalysts (e.g., SiO₂/Fe₃O₄), biocatalysts, or catalyst-free systems. tandfonline.comnih.govrsc.org | Reduced waste, lower cost, easier product separation. tandfonline.comfigshare.com |

| Solvents | Typically rely on hazardous organic solvents. | Aqueous media, ethanol, or solvent-free (neat) conditions. mdpi.comtandfonline.comrsc.org | Reduced environmental pollution and health risks. rasayanjournal.co.in |

| Reaction Type | Often multi-step syntheses. | One-pot multicomponent reactions (MCRs). rsc.org | Increased efficiency, high atom economy, shorter reaction times. tandfonline.com |

| Energy Input | Frequently require high temperatures and prolonged heating. | Ambient temperature reactions, microwave-assisted synthesis. tandfonline.comtandfonline.com | Lower energy consumption, faster reaction rates. rasayanjournal.co.in |

Machine Learning and AI in Naphthyridine Design and Reaction Prediction

Table 2: Applications of AI/ML in Naphthyridine Research

| Application Area | AI/ML Technique | Objective | Potential Impact |

|---|---|---|---|

| Novel Compound Design | Generative Adversarial Networks (GANs), Transformers | Design novel 1,5-naphthyridine structures with optimized properties. iptonline.comarxiv.org | Accelerates the discovery of new drug candidates by exploring uncharted chemical space. iptonline.com |

| Retrosynthesis Planning | Template-based and template-free models | Predict viable synthetic routes for target naphthyridine molecules. cas.orgnih.gov | Reduces the time and effort required for synthesis design. rjptonline.org |

| Reaction Outcome Prediction | Graph Neural Networks (GNNs), Regression Models | Forecast the yield, selectivity, and success of a chemical reaction. beilstein-journals.orgdigitellinc.com | Minimizes failed experiments and optimizes resource allocation. digitellinc.com |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Correlate molecular properties of naphthyridine derivatives with their biological activity. jocpr.com | Guides the selection of the most promising candidates for synthesis and testing. |

Advancements in High-Throughput Synthesis and Screening for Chemical Libraries

Flow chemistry, in particular, offers precise control over reaction conditions, leading to higher yields and purity while enhancing safety. researchgate.net This technology is well-suited for creating libraries of 1,5-naphthyridine analogues for screening. When combined with high-throughput screening (HTS), where thousands of compounds are tested in parallel for biological activity, these automated platforms create a powerful engine for drug discovery. chemdiv.commdpi.com The integration of synthesis, purification, and biological assay into a seamless, automated workflow drastically reduces the design-make-test cycle time. nih.gov

Table 3: Technologies for Naphthyridine Library Generation and Screening

| Technology | Description | Advantages for Naphthyridine Research |

|---|---|---|

| Automated Flow Chemistry | Reactions are performed in a continuous stream within a reactor network. researchgate.net | Precise control of reaction parameters, enhanced safety, easy scalability, and rapid optimization. researchgate.net |

| Solid-Phase Synthesis | Molecules are built on a solid support, simplifying purification to a simple washing step. researchgate.netrsc.org | Amenable to automation and the creation of large combinatorial libraries. rsc.org |

| High-Throughput Screening (HTS) | Robotic systems are used to test thousands of compounds simultaneously against a biological target. chemdiv.com | Rapidly identifies "hit" compounds from large libraries for further development. chemdiv.commdpi.com |

| Integrated Platforms | Systems that combine automated synthesis, purification, and biological testing in a closed loop. nih.gov | Dramatically shortens the cycle time from compound design to activity data generation. nih.gov |

Exploration of Novel Reactivity and Functionalization Patterns

Expanding the chemical toolbox for modifying the 1,5-naphthyridine scaffold is essential for creating novel derivatives with diverse properties. nih.govresearchgate.net Research in this area focuses on developing new methods for functionalization, particularly at positions that are traditionally difficult to access. acs.org A key area of advancement is the direct C-H functionalization, which allows for the introduction of new substituents onto the naphthyridine ring without the need for pre-installed activating groups like halogens. mdpi.com This approach is highly atom-economical and reduces the number of synthetic steps. anr.fr

Metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, continue to be powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the 1,5-naphthyridine core. nih.govmdpi.com Recent studies have explored the use of cobalt catalysts for the efficient cross-coupling of halogenated naphthyridines with organometallic reagents, expanding the scope of accessible structures. acs.orgnih.gov Furthermore, domino reactions that construct fused polycyclic systems incorporating the 1,5-naphthyridine ring in a single, efficient step are also an active area of investigation. mdpi.comnih.gov These advanced synthetic methods provide chemists with greater flexibility to modify specific positions on the 1,5-naphthyridine skeleton, enabling the fine-tuning of a molecule's biological and physical properties.

Table 4: Selected Modern Functionalization Reactions for the 1,5-Naphthyridine Core

| Reaction Type | Description | Reagents/Catalysts | Significance |

|---|---|---|---|

| Direct C-H Functionalization | Direct attachment of functional groups to a C-H bond on the naphthyridine ring. nih.govmdpi.com | Palladium (Pd), Rhodium (Rh), or Iridium (Ir) catalysts. nih.gov | Highly atom-economical; avoids multi-step pre-functionalization. anr.fr |

| Minisci Photoredox Reaction | A radical-based C-H functionalization to introduce alkyl or amino groups. nih.gov | Photoredox catalysts, light source. | Offers high functional group tolerance for late-stage modifications. nih.gov |

| Cobalt-Catalyzed Cross-Coupling | Coupling of halogenated naphthyridines with organomagnesium or organozinc reagents. acs.orgnih.gov | CoCl₂, CoCl₂·2LiCl. nih.gov | Provides an alternative to more common palladium catalysis with a potentially broader scope. acs.orgnih.gov |

| Domino/Cascade Reactions | A sequence of intramolecular reactions to build complex fused-ring systems in one pot. mdpi.comnih.gov | Various, often metal-catalyzed or acid/base-mediated. | Rapidly increases molecular complexity and builds polycyclic scaffolds efficiently. nih.gov |

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-1,5-naphthyridine, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution of halogenated precursors. For example:

- Halogen Substitution: 2-Chloro-1,5-naphthyridine reacts with sodium methoxide (MeONa) in methanol under reflux (4–7 hours), yielding 38–75% product depending on substituents and reaction time .

- Activation Effects: The presence of electron-withdrawing groups (e.g., nitro) lowers reaction temperatures. For instance, 2-Chloro-3-nitro-1,5-naphthyridine reacts with ethoxide at 20°C (12 hours, 90% yield) due to nitro group activation .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound derivatives?

Methodological Answer:

- Ventilation: Conduct reactions in fume hoods with adequate airflow to prevent inhalation of volatile intermediates (e.g., chlorinated precursors) .

- PPE: Wear nitrile gloves and lab coats to avoid skin contact; use respirators if handling powdered forms .

- Waste Management: Neutralize acidic/basic residues before disposal; collect halogenated byproducts in airtight containers .

Advanced Research Questions

Q. How can regioselectivity challenges in methoxy substitution be addressed for 1,5-naphthyridine derivatives?

Methodological Answer:

- Positional Control: Use steric or electronic directing groups. For example, 2,4-Dichloro-1,5-naphthyridine undergoes selective methoxy substitution at the 2-position (65% yield) with limited MeONa, leaving the 4-chloro group intact for further functionalization .

- Catalysis: Rhodium complexes (e.g., (Ph₃P)₄RhH) enable dehydrogenation of dihydro intermediates to achieve regioselective methoxy substitution .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise Neutralization: After substitution, neutralize reaction mixtures (e.g., NaOH for acidic conditions) to prevent decomposition of methoxy groups .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but require rigorous drying to avoid hydrolysis .

Q. How can conflicting data on reaction yields for similar substrates be resolved?

Case Study:

- Contradiction: 2-Chloro-1,5-naphthyridine yields 38% methoxy product in one study but 75% in another .

- Resolution: Differences arise from reagent purity (anhydrous MeOH vs. technical grade), reaction time (4 vs. 7 hours), and temperature control. Reproducibility requires standardized protocols (e.g., inert atmosphere, pre-dried solvents) .

Q. What advanced analytical methods differentiate this compound from its structural isomers?

Methodological Answer:

- X-ray Crystallography: Resolves positional ambiguity of methoxy groups in solid-state structures .

- High-Resolution Mass Spectrometry (HRMS): Distinguishes isomers via exact mass (e.g., C₉H₈N₂O: 160.0637 Da) and fragmentation patterns .

Q. How do electronic effects of the methoxy group influence the reactivity of 1,5-naphthyridine in cross-coupling reactions?

Methodological Answer:

- Electron Donation: The methoxy group activates adjacent positions for electrophilic substitution but deactivates the ring toward nucleophilic attacks.

- Case Study: Suzuki-Miyaura coupling of 4-Bromo-2-methoxy-1,5-naphthyridine requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to electron-rich bromine sites .

Critical Research Gaps and Future Directions

- Mechanistic Studies: Elucidate the role of Rh catalysts in dehydrogenation pathways .

- Biological Applications: Screen this compound derivatives for antimicrobial or anticancer activity using in vitro models .

- Green Chemistry: Develop solvent-free or microwave-assisted syntheses to improve yield and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.